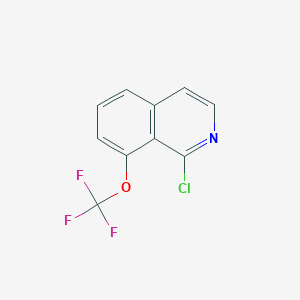

1-Chloro-8-(trifluoromethoxy)isoquinoline

Description

Properties

IUPAC Name |

1-chloro-8-(trifluoromethoxy)isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-9-8-6(4-5-15-9)2-1-3-7(8)16-10(12,13)14/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCXKIYNRQQZON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)C(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Chloro-8-(trifluoromethoxy)isoquinoline CAS number search

An In-depth Technical Guide to 1-Chloro-8-(trifluoromethoxy)isoquinoline and Its Analogs for Advanced Drug Discovery

Executive Summary

This guide has been structured to provide maximum value to researchers and drug development professionals by leveraging the available data on the trifluoromethyl analog and the foundational principles of medicinal chemistry. We will dissect the molecule's core components—the isoquinoline scaffold, the 1-chloro substituent, and the critical 8-trifluoromethoxy group—to provide a comprehensive understanding of its synthesis, potential properties, and applications. By contrasting the trifluoromethoxy (-OCF3) group with the more common trifluoromethyl (-CF3) group, this document offers deep insights into the strategic design of novel therapeutics.

Section 1: The Isoquinoline Scaffold: A Privileged Core in Medicinal Chemistry

The isoquinoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This scaffold is a cornerstone in pharmacology, found in a vast array of natural products and synthetic drugs[4][5]. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.

Key Therapeutic Applications of Isoquinoline Derivatives:

-

Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity by inhibiting critical enzymes like topoisomerases and protein kinases[6].

-

Antimicrobial Agents: The isoquinoline nucleus is present in compounds with broad-spectrum activity against bacteria, fungi, and parasites[4].

-

Neurological Agents: The scaffold is found in numerous alkaloids, like morphine and codeine, with significant effects on the central nervous system[4].

The inherent biological relevance of the isoquinoline scaffold makes novel derivatives, such as the one , compelling targets for synthesis and screening in drug discovery programs[5].

Section 2: Decoding the Substituents: A Tale of Two Fluorinated Groups

The functionality and potential of the target molecule are dictated by its unique substitution pattern. The chloro- group at the 1-position and the trifluoromethoxy group at the 8-position each impart distinct and powerful characteristics.

Part A: The 1-Chloro Substituent as a Synthetic Handle

The chlorine atom at the 1-position of the isoquinoline ring is highly significant from a synthetic standpoint. Due to the electron-withdrawing nature of the adjacent ring nitrogen, this position is activated towards nucleophilic aromatic substitution (SNAr). This makes the 1-chloro group an excellent leaving group, providing a versatile entry point for introducing a wide range of functional groups (e.g., amines, ethers, thiols) to build molecular diversity.

This reactivity is a key strategic element, allowing for the late-stage functionalization of the isoquinoline core, a highly desirable feature in the construction of compound libraries for high-throughput screening.

Part B: Trifluoromethoxy (-OCF3) vs. Trifluoromethyl (-CF3): A Critical Comparison

The introduction of fluorine-containing groups is a premier strategy in modern drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles[7][8][9]. While both -OCF3 and -CF3 are powerfully electron-withdrawing, their effects on molecular properties are distinct and nuanced.

-

Lipophilicity: The trifluoromethoxy (-OCF3) group is one of the most lipophilic substituents used in medicinal chemistry. Its Hansch-Fujita lipophilicity parameter (π) is approximately +1.04, significantly higher than that of the trifluoromethyl (-CF3) group (π ≈ +0.88)[7]. This enhanced lipophilicity can improve membrane permeability and oral bioavailability.

-

Metabolic Stability: The C-F bond is exceptionally strong, making both groups highly resistant to metabolic degradation[7]. The -OCF3 group, in particular, is extremely stable and can be used to block metabolic hotspots on an aromatic ring.

-

Conformation and Electronics: The oxygen atom in the -OCF3 group introduces a degree of conformational flexibility not present in the -CF3 group. Electronically, the -OCF3 group acts as a strong withdrawing group through induction but a weak donating group through resonance, a unique electronic profile that can be exploited to fine-tune interactions with biological targets.

The strategic choice between an -OCF3 and a -CF3 group allows a medicinal chemist to subtly modulate a drug candidate's properties to achieve an optimal balance of potency, selectivity, and pharmacokinetics[8].

Section 3: Proposed Synthesis Pathway

While a specific, validated synthesis for 1-Chloro-8-(trifluoromethoxy)isoquinoline is not published, a plausible route can be designed based on established isoquinoline synthesis methodologies[10]. A common approach involves the Bischler-Napieralski or Pictet-Spengler cyclization, followed by chlorination.

Proposed Multi-Step Synthesis:

-

Starting Material: Begin with a commercially available or synthesized 2-bromo- or 2-iodo-benzonitrile derivative bearing a trifluoromethoxy group.

-

Side Chain Elaboration: Introduce a two-carbon unit that will form the pyridine ring of the isoquinoline.

-

Cyclization: Induce an intramolecular cyclization to form the isoquinoline-N-oxide.

-

Chlorination: Treat the N-oxide intermediate with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride. This step simultaneously aromatizes the pyridine ring and installs the chlorine atom at the 1-position[11].

Section 4: Physicochemical Data Analysis

This table summarizes the available data for the reference compound, 1-Chloro-8-(trifluoromethyl)isoquinoline, and provides predicted values for the target compound.

| Property | 1-Chloro-8-(trifluoromethyl)isoquinoline | 1-Chloro-8-(trifluoromethoxy)isoquinoline (Predicted) | Reference / Rationale |

| CAS Number | 1283719-92-5 | Not Available | [1][2][3] |

| Molecular Formula | C10H5ClF3N | C10H5ClF3NO | - |

| Molecular Weight | 231.6 g/mol | 247.6 g/mol | [1] |

| Physical Form | Solid | Likely a solid | [3] |

| Purity | Typically ≥96% | - | [3] |

| Lipophilicity (cLogP) | ~3.5 (Calculated) | ~4.0 (Predicted) | -OCF3 is more lipophilic than -CF3 |

| pKa (basic) | Lower (Predicted) | Higher (Predicted) | -CF3 is more electron-withdrawing |

Section 5: Potential Applications & Future Research Directions

Given the established bioactivity of the isoquinoline scaffold and the beneficial properties imparted by fluorination, 1-Chloro-8-(trifluoromethoxy)isoquinoline is a promising candidate for investigation in several therapeutic areas:

-

Oncology: The trifluoromethyl group is a common feature in modern kinase inhibitors[12]. The unique electronic properties of the trifluoromethoxy group could lead to novel binding interactions and improved selectivity profiles for cancer-related targets.

-

Infectious Diseases: Halogenated isoquinolines have shown potential as antimicrobial agents[6][13]. The high metabolic stability and lipophilicity of the target compound could enhance its ability to penetrate microbial cell walls and resist degradation.

-

Neuroscience: The isoquinoline core is a well-known pharmacophore for CNS targets. The compound's properties could be leveraged to design novel agents for neurological disorders, with careful optimization to ensure appropriate blood-brain barrier penetration.

Self-Validating Experimental Protocol:

-

Synthesis & Confirmation: Synthesize the target compound via the proposed route. Confirm its structure and purity unequivocally using 1H NMR, 13C NMR, 19F NMR, Mass Spectrometry, and HPLC.

-

Physicochemical Profiling: Experimentally determine key properties like solubility, LogP/LogD, and pKa. This data is critical for interpreting biological results and for future structure-activity relationship (SAR) studies.

-

Initial Biological Screening: Screen the compound in a panel of relevant assays based on the therapeutic hypotheses (e.g., a kinase inhibitor panel, antimicrobial susceptibility assays).

-

Analog Synthesis: Based on initial results, utilize the reactive 1-chloro position to synthesize a small library of analogs to rapidly establish an initial SAR.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Chloro-8-(trifluoromethoxy)isoquinoline is not available, precautions should be based on analogous compounds like 1-chloroisoquinoline and other halogenated aromatic compounds[14][15].

-

Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[15][16].

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

1-Chloro-8-(trifluoromethoxy)isoquinoline represents an intriguing, albeit currently uncharacterized, molecular target for drug discovery. By understanding its constituent parts—the privileged isoquinoline scaffold, the synthetically versatile 1-chloro group, and the pharmacologically powerful 8-trifluoromethoxy substituent—researchers can logically approach its synthesis and biological evaluation. The direct comparison with its trifluoromethyl analog (CAS 1283719-92-5) provides a valuable benchmark for predicting its properties and potential advantages. This guide provides the foundational knowledge and strategic framework necessary for scientists to explore the therapeutic potential of this and related novel chemical entities.

References

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1-Chloro-8-(trifluoromethyl)isoquinoline (1 x 1 g) | Reagentia [reagentia.eu]

- 3. 1-Chloro-8-trifluoromethyl-isoquinoline | 1283719-92-5 [sigmaaldrich.com]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. zenodo.org [zenodo.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoquinoline synthesis [organic-chemistry.org]

- 11. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. chemijournal.com [chemijournal.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. Documents [merckmillipore.com]

Strategic Utilization of 8-Trifluoromethoxyisoquinoline Scaffolds in Medicinal Chemistry

Executive Summary

The incorporation of the trifluoromethoxy (

The Fluorine Effect: Physicochemical & Structural Rationale

The 8-position of the isoquinoline ring is spatially unique. Unlike the 5-, 6-, or 7-positions, the 8-position is peri-planar to position 1. This proximity creates a "steric clash zone" that can be leveraged for conformational restriction.

The "Peri-Lock" Conformational Control

In 1-substituted isoquinolines (a common pharmacophore), a substituent at C8 exerts significant steric pressure on the C1 moiety.

-

Rotational Barrier: Introducing a bulky

group at C8 restricts the rotation of C1-substituents (e.g., benzyl or aryl groups). -

Bioactive Conformation: This restriction can lock the molecule into a specific atropisomer or rotamer, potentially reducing the entropic penalty of binding to a target protein (e.g., Kinases or GPCRs).

Electronic and Metabolic Profiling

The

| Property | Effect of 8- | Medicinal Chemistry Implication |

| Lipophilicity | Increases LogP ( | Enhances CNS penetration and membrane permeability. |

| Basicity (pKa) | Decreases pKa of N2 (approx. -1.5 units) | Reduces lysosomal trapping; alters solubility profile. |

| Metabolic Stability | Blocks C8 oxidation | Prevents formation of potentially toxic quinone-imine metabolites; extends |

| Conformation | Orthogonal orientation of | The |

Synthetic Architectures

Accessing the 8-position is synthetically non-trivial due to the lack of directing effects in the pyridine ring that favor this position. We present two distinct protocols: De Novo Construction (highest reliability) and Late-Stage Functionalization (highest versatility).

Protocol A: Modified Pomeranz-Fritsch Cyclization (De Novo)

This route is preferred for generating multigram quantities of the core scaffold. It relies on pre-functionalized building blocks to guarantee regiocontrol.

Reagents:

-

Precursor: 2-(Trifluoromethoxy)benzaldehyde (Commercial or prepared via phenol alkylation).

-

Amine Source: Aminoacetaldehyde diethyl acetal.[1]

-

Cyclization Agent: Chlorosulfonic acid or Polyphosphoric acid (PPA).

Step-by-Step Methodology:

-

Schiff Base Formation:

-

Dissolve 2-(trifluoromethoxy)benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in dry toluene.

-

Reflux with a Dean-Stark trap to remove water (approx. 4h) until imine formation is complete.

-

Concentrate in vacuo to yield the crude imine.

-

-

Cyclization:

-

Add the crude imine dropwise to cold (

) chlorosulfonic acid (excess). Note: PPA can be used but often requires higher temperatures ( -

Stir at room temperature for 12-24h. The electron-withdrawing

deactivates the ring, making this cyclization slower than with electron-rich substrates.

-

-

Workup:

-

Pour onto crushed ice/NH4OH carefully. Extract with DCM.

-

Purify via flash chromatography (Hexane/EtOAc) to yield 8-(trifluoromethoxy)isoquinoline .

-

Protocol B: Late-Stage Palladium-Catalyzed Trifluoromethoxylation

For diversifying late-stage leads, direct trifluoromethoxylation of 8-bromoisoquinoline is viable, though it requires specific ligands to overcome the steric hindrance at the peri-position.

Reaction System:

-

Substrate: 8-Bromoisoquinoline.[2]

-

Reagent: AgOCF3 (Silver trifluoromethoxide) or stable equivalents (e.g., Togni-type reagents with CsF).

-

Catalyst: Pd(OAc)2 / BrettPhos (Bulky ligands are essential).

-

Oxidant: Selectfluor (if using oxidative cross-coupling cycles).

Workflow:

-

In a glovebox, combine 8-bromoisoquinoline (1.0 eq), AgOCF3 (2.0 eq), Pd catalyst (5 mol%), and ligand (7.5 mol%) in dry toluene.

-

Heat to

for 12h in a sealed tube. -

Mechanistic Note: The reaction proceeds via reductive elimination from a high-valent Pd-center. The peri-hydrogen at C1 may cause steric drag, necessitating higher catalyst loading.

Visualizing the Synthesis & Logic

Figure 1: Dual synthetic pathways for accessing the 8-trifluoromethoxyisoquinoline core, highlighting the De Novo and Late-Stage strategies.

Medicinal Chemistry Case Study: 1,8-Disubstituted Tetrahydroisoquinolines

The most potent application of this scaffold lies in 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives.

Application: Calcium Channel Blockers

Research indicates that 1,8-disubstituted THIQs act as potent calcium channel blockers (N-type) for chronic pain management.[2]

-

The Problem: 1-substituted THIQs are often metabolically labile and conformationally flexible, leading to off-target effects.

-

The 8-

Solution:-

Metabolic Shield: The

group at C8 prevents Phase I oxidation at this electron-rich site. -

Conformational Bias: In 1-benzyl-8-trifluoromethoxy-THIQ, the

group forces the benzyl group at C1 into a pseudo-axial orientation to minimize steric clash. This pre-organized conformation mimics the bound state required for channel inhibition, potentially improving potency by 10-100 fold compared to the 8-H analog.

-

Synthesis of the THIQ Core

To access the tetrahydro- derivative, the Pictet-Spengler reaction is superior to reducing the aromatic isoquinoline.

-

Starting Material: 2-(Trifluoromethoxy)phenethylamine.

-

Reaction: Condensation with an aldehyde (R-CHO) in the presence of acid (TFA or HCl).

-

Outcome: Direct formation of the 1-substituted-8-trifluoromethoxy-1,2,3,4-tetrahydroisoquinoline.

References

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 2018. [Link] (Provides the foundational lithiation logic and 1,8-disubstituted THIQ biological context).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals, 2023. [Link] (Authoritative review on the physicochemical properties of OCF3).

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 2010. [Link] (Source for the BrettPhos-catalyzed late-stage functionalization protocols).

-

Isoquinoline - Wikipedia. [Link] (General numbering and Pomeranz-Fritsch reaction mechanism verification).

Sources

1-Chloro-8-(trifluoromethoxy)isoquinoline: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, halogenated and fluorinated heterocycles serve as indispensable building blocks. 1-Chloro-8-(trifluoromethoxy)isoquinoline is a highly specialized, bifunctional scaffold designed for late-stage diversification. Featuring a highly reactive C1-chloro handle and a metabolically stable C8-trifluoromethoxy group, this molecule offers a unique combination of synthetic versatility and favorable physicochemical properties. This whitepaper provides an in-depth technical analysis of its molecular characteristics, validated synthetic protocols, and strategic utility in medicinal chemistry.

Physicochemical Profiling & Structural Rationale

The strategic placement of substituents on the isoquinoline core dictates both its reactivity and its behavior in biological systems. The quantitative data for 1-chloro-8-(trifluoromethoxy)isoquinoline is summarized in Table 1.

Table 1: Key Physicochemical Properties

| Property | Value | Structural Implication |

| Molecular Formula | C₁₀H₅ClF₃NO | Defines the exact atomic composition. |

| Molecular Weight | 247.60 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |

| Exact Mass | 247.0012 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| H-Bond Donors | 0 | Enhances passive membrane permeability. |

| H-Bond Acceptors | 3 (N, O, F) | Provides vectors for target protein interaction. |

| TPSA | ~22.1 Ų | Highly lipophilic; predicts excellent blood-brain barrier (BBB) penetration. |

The Causality of Substituent Selection

-

The 8-Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," the -OCF₃ group is highly lipophilic (Hansch parameter

) and strongly electron-withdrawing[1]. Unlike a standard methoxy group, which is highly susceptible to O-demethylation by hepatic CYP450 enzymes, the robust C-F bonds in the -OCF₃ group block metabolic degradation[2]. Its placement at the C8 position sterically shields the isoquinoline core while modulating the pKa of the adjacent nitrogen, optimizing the molecule's pharmacokinetic profile. -

The 1-Chloro (-Cl) Group: Positioned ortho to the heterocyclic nitrogen, the C1 carbon is highly electron-deficient. The chlorine atom acts as an exceptional leaving group, priming the molecule for both nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions[3].

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 1-chloroisoquinolines requires regioselective functionalization. Direct chlorination of isoquinoline often yields a mixture of isomers. Therefore, the industry standard relies on the activation of an N-oxide intermediate.

Synthetic workflow for 1-chloro-8-(trifluoromethoxy)isoquinoline via N-oxide activation.

Step-by-Step Protocol: The N-Oxide Route

This protocol is designed as a self-validating system , ensuring that each step provides measurable analytical feedback before proceeding.

Step 1: N-Oxidation

-

Procedure: Dissolve 8-(trifluoromethoxy)isoquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) in portions to control the exothermic oxidation.

-

Causality: mCPBA selectively oxidizes the basic isoquinoline nitrogen. The 0 °C temperature prevents over-oxidation or ring-opening side reactions.

-

In-Process Validation: Monitor via TLC (5% MeOH in DCM). The starting material (high Rf) will convert to a highly polar, baseline-retained spot (the N-oxide). LC-MS must confirm a mass shift of +16 Da (

).

Step 2: Reissert-Type Chlorination

-

Procedure: Isolate the N-oxide and dissolve it in neat phosphorus oxychloride (POCl₃, 10 eq) under an inert argon atmosphere. Heat the reaction mixture to 105 °C and reflux overnight.

-

Causality: POCl₃ serves a dual purpose. It acts as an electrophile, phosphorylating the N-oxide oxygen to create a superior leaving group. Subsequently, the liberated chloride ion attacks the highly electrophilic C1 position. The elevated temperature (105 °C) provides the necessary activation energy for the subsequent elimination of the phosphate species and rearomatization of the ring[3].

-

In-Process Validation: Quench a 10

L aliquot into cold methanol. LC-MS analysis must show the disappearance of the N-oxide mass and the emergence of the product mass ( -

Workup: Remove excess POCl₃ via vacuum distillation. Quench the residue carefully with ice water to hydrolyze residual phosphoryl species, then extract with ethyl acetate. Purify via silica gel chromatography.

Analytical Characterization Standards

To ensure absolute trustworthiness in drug development, the synthesized batch must pass stringent analytical gates.

-

HPLC-UV: Utilize a biphenyl or fluorinated stationary phase (e.g., PFPP column) rather than a standard C18. Causality: Fluorinated stationary phases provide superior

and dipole-dipole interactions with the -OCF₃ group, ensuring sharp peak shapes and accurate purity determination (>98% required). -

High-Resolution Mass Spectrometry (HRMS-ESI+): The theoretical

is 248.0085. The observed mass must fall within a -

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): Expect a highly deshielded doublet for the C3 proton (adjacent to the nitrogen) at ~8.3 ppm. The C8-OCF₃ group will cause a distinct splitting pattern in the aromatic region due to through-space electronic effects.

-

¹⁹F NMR (376 MHz, CDCl₃): A sharp, definitive singlet at approximately -57.0 to -58.0 ppm is mandatory, confirming the intact trifluoromethoxy group.

-

Strategic Applications in Medicinal Chemistry

The true value of 1-chloro-8-(trifluoromethoxy)isoquinoline lies in its role as a divergent hub for library synthesis. The C1-chloro position acts as a programmable node for introducing diverse pharmacophores.

Divergent late-stage functionalization pathways utilizing the C1-chloro handle.

-

Suzuki-Miyaura Cross-Coupling: Reacting the core with aryl or heteroaryl boronic acids under Pd(dppf)Cl₂ catalysis yields 1-aryl derivatives. Causality: The electron-deficient nature of the C1 position accelerates the oxidative addition step of the palladium catalytic cycle, allowing for milder reaction conditions compared to unactivated aryl chlorides.

-

Nucleophilic Aromatic Substitution (SₙAr): Heating the core with primary or secondary aliphatic amines in the presence of a non-nucleophilic base (e.g., DIPEA) displaces the chloride. This is a highly efficient method for synthesizing kinase inhibitors, where the resulting 1-aminoisoquinoline motif often acts as a critical hinge-binding element in the ATP pocket of target kinases.

References

1.[2] Title: Buy 7-(trifluoromethoxy)isoquinolin-1(2H)-one | 1184917-30-3. Source: Smolecule. URL: 2. Title: 1-Chloroisoquinoline synthesis. Source: ChemicalBook. URL: 3.[3] Title: DEVELOPMENT OF A FACILE AND INEXPENSIVE ROUTE FOR THE PREPARATION OF α-HALOBENZOPYRIDINES FROM α-UNSUBSTITUTED BENZOPYRIDINES. Source: Semantic Scholar. URL: 4.[1] Title: Regioselective Synthesis of N‐Heteroaromatic Trifluoromethoxy Compounds by Direct O−CF3 Bond Formation. Source: ResearchGate. URL:

Sources

A Comparative Technical Guide: 1-chloro-8-trifluoromethylisoquinoline vs. 1-chloro-8-trifluoromethoxyisoquinoline in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Impact of Fluorine Substitution

The isoquinoline core is a privileged heterocyclic scaffold, forming the central framework of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid structure and ability to be functionalized at various positions make it a versatile template in medicinal chemistry for the design of novel therapeutic agents.[3] The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, has become a cornerstone of modern drug design. These groups can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and target binding affinity.[4][5] This guide provides an in-depth comparative analysis of two closely related, yet distinct, isoquinoline derivatives: 1-chloro-8-trifluoromethylisoquinoline and 1-chloro-8-trifluoromethoxyisoquinoline. Understanding the nuanced differences imparted by the -CF3 and -OCF3 moieties at the 8-position is crucial for their strategic deployment in drug discovery programs.

I. Synthesis and Strategic Considerations

The synthesis of polysubstituted isoquinolines often presents challenges, particularly with electron-withdrawing groups on the carbocyclic ring.[6][7] Traditional methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions are generally more effective with electron-rich systems.[6][8] Therefore, the construction of the target molecules requires careful selection of starting materials and synthetic routes.

Proposed Synthesis of 1-chloro-8-trifluoromethylisoquinoline

A plausible route to 1-chloro-8-trifluoromethylisoquinoline involves a multi-step sequence starting from 2-bromo-1-(trifluoromethyl)benzene. This approach leverages established isoquinoline synthesis methodologies, adapted for an electron-deficient substrate.

Experimental Protocol: Proposed Synthesis of 1-chloro-8-trifluoromethylisoquinoline

-

Step 1: Sonogashira Coupling. To a solution of 2-bromo-1-(trifluoromethyl)benzene in a suitable solvent (e.g., THF/Et3N), add a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and trimethylsilylacetylene. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). After workup and purification, the corresponding 2-(trimethylsilylethynyl)-1-(trifluoromethyl)benzene is obtained.

-

Step 2: Desilylation. Treat the product from Step 1 with a fluoride source (e.g., TBAF in THF) or potassium carbonate in methanol to remove the trimethylsilyl group, yielding 2-ethynyl-1-(trifluoromethyl)benzene.

-

Step 3: Cyclization to form 8-trifluoromethylisoquinoline. This step is challenging due to the electron-withdrawing nature of the -CF3 group. A potential approach is a transition-metal-catalyzed cyclization. For instance, reacting 2-ethynyl-1-(trifluoromethyl)benzene with a suitable nitrogen source, such as an azide, in the presence of a rhodium or gold catalyst could facilitate the formation of the isoquinoline ring.

-

Step 4: N-Oxidation. The resulting 8-trifluoromethylisoquinoline is then oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., dichloromethane).

-

Step 5: Chlorination. The 8-trifluoromethylisoquinoline-N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to install the chlorine atom at the 1-position, affording the final product, 1-chloro-8-trifluoromethylisoquinoline.

Caption: Proposed synthetic workflow for 1-chloro-8-trifluoromethylisoquinoline.

Proposed Synthesis of 1-chloro-8-trifluoromethoxyisoquinoline

The synthesis of the trifluoromethoxy analog follows a similar logic, starting from 2-bromo-1-(trifluoromethoxy)benzene. The key challenge remains the cyclization step due to the electron-withdrawing nature of the -OCF3 group.

Experimental Protocol: Proposed Synthesis of 1-chloro-8-trifluoromethoxyisoquinoline

-

Step 1: Sonogashira Coupling and Desilylation. Following the same procedure as for the trifluoromethyl analog, 2-bromo-1-(trifluoromethoxy)benzene is converted to 2-ethynyl-1-(trifluoromethoxy)benzene.

-

Step 2: Cyclization to form 8-trifluoromethoxyisoquinoline. Similar to the -CF3 analog, a transition-metal-catalyzed cyclization would likely be necessary.

-

Step 3: N-Oxidation. The resulting 8-trifluoromethoxyisoquinoline is oxidized to its N-oxide using m-CPBA.

-

Step 4: Chlorination. The N-oxide is then chlorinated with POCl3 to yield 1-chloro-8-trifluoromethoxyisoquinoline.

Caption: Proposed synthetic workflow for 1-chloro-8-trifluoromethoxyisoquinoline.

II. Comparative Physicochemical Properties

The seemingly subtle change from a -CF3 to an -OCF3 group results in significant differences in electronic properties and lipophilicity, which are critical for drug-like characteristics.

| Property | 1-chloro-8-trifluoromethylisoquinoline | 1-chloro-8-trifluoromethoxyisoquinoline | Rationale for Differences |

| Molecular Formula | C10H5ClF3N | C10H5ClF3NO | Presence of an additional oxygen atom. |

| Molecular Weight | 231.61 g/mol | 247.61 g/mol | Addition of an oxygen atom (approx. 16 g/mol ). |

| Calculated LogP | ~3.5-4.0 | ~4.0-4.5 | The -OCF3 group is generally more lipophilic than the -CF3 group.[9] |

| Calculated pKa | ~1.5-2.5 | ~1.0-2.0 | Both are weak bases due to the electron-withdrawing nature of the substituents and the chloro group. The -OCF3 group is a slightly stronger electron-withdrawing group, further reducing the basicity of the isoquinoline nitrogen. |

| Metabolic Stability | Expected to be high | Generally expected to be higher than the -CF3 analog | The -OCF3 group is highly resistant to enzymatic degradation, particularly O-dealkylation, which is a common metabolic pathway for methoxy groups.[10][11] The C-F bonds in both groups are very strong, contributing to overall metabolic stability.[5] |

III. Spectroscopic Analysis: Predicted Fingerprints

¹H NMR Spectroscopy

The proton NMR spectra of both compounds will be complex in the aromatic region (typically 7.0-9.0 ppm). The key difference will be the chemical shifts of the protons on the carbocyclic ring, which are influenced by the electronic nature of the 8-substituent. The -OCF3 group, being more electron-withdrawing, is expected to cause a greater downfield shift for the adjacent protons compared to the -CF3 group.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show distinct signals for the trifluoromethyl and trifluoromethoxy carbons. The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms. The carbon of the -OCF3 group will also be a quartet but will be shifted further downfield due to the adjacent oxygen atom. The chemical shifts of the aromatic carbons will also be influenced by the different electronic effects of the two substituents.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectra will provide a clear distinction. Both compounds will show a singlet for the three fluorine atoms. However, the chemical shift of the -OCF3 group will be significantly different from that of the -CF3 group, typically appearing at a higher field (less deshielded).

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by absorptions characteristic of the substituted isoquinoline ring system. The key differentiating feature will be the C-O stretching vibration for the trifluoromethoxy compound, which is absent in the trifluoromethyl analog. Both will exhibit strong C-F stretching vibrations.

IV. Reactivity and Application as Synthetic Intermediates

The primary point of reactivity on these molecules for further derivatization is the chlorine atom at the 1-position. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the fused pyridine ring.[12]

Nucleophilic Aromatic Substitution (SNAr)

Both 1-chloro-8-trifluoromethylisoquinoline and 1-chloro-8-trifluoromethoxyisoquinoline are expected to undergo SNAr reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity makes them valuable building blocks for the synthesis of libraries of substituted isoquinolines for structure-activity relationship (SAR) studies.

The relative reactivity of the two compounds in SNAr reactions will depend on the net electron-withdrawing effect of the 8-substituent on the 1-position. As the -OCF3 group is a slightly stronger electron-withdrawing group than -CF3, it is anticipated that 1-chloro-8-trifluoromethoxyisoquinoline will be slightly more reactive towards nucleophiles.

Caption: General scheme for nucleophilic substitution at the 1-position.

V. Implications for Drug Discovery and Development

The choice between a -CF3 and an -OCF3 group can have a profound impact on the biological activity and pharmacokinetic profile of a drug candidate.

-

Lipophilicity and Permeability: The higher lipophilicity of the -OCF3 group can enhance membrane permeability and absorption.[9] However, excessive lipophilicity can also lead to increased metabolic turnover and off-target effects. The choice between -CF3 and -OCF3 allows for fine-tuning of the molecule's overall lipophilicity to achieve an optimal balance.

-

Metabolic Stability: Both groups generally enhance metabolic stability compared to their non-fluorinated counterparts.[10] The -OCF3 group is particularly effective at blocking oxidative metabolism at the position of substitution.[5]

-

Target Binding: The different electronic and steric profiles of the -CF3 and -OCF3 groups can lead to distinct interactions with biological targets. The -CF3 group is a strong electron-withdrawing group and can participate in dipole-dipole and hydrogen-bonding interactions.[5] The -OCF3 group, while also electron-withdrawing, has a different conformational preference and can influence the overall shape of the molecule.

-

Structure-Activity Relationships (SAR): The synthesis of both 1-chloro-8-trifluoromethylisoquinoline and 1-chloro-8-trifluoromethoxyisoquinoline provides access to two parallel sets of derivatives for SAR exploration. By systematically replacing the chlorine atom with various other functional groups, researchers can probe the importance of the 8-substituent in modulating biological activity. For example, in the context of kinase inhibition, where isoquinolines are a common scaffold, the subtle differences between -CF3 and -OCF3 could lead to significant changes in potency and selectivity.

VI. Conclusion

1-chloro-8-trifluoromethylisoquinoline and 1-chloro-8-trifluoromethoxyisoquinoline represent two valuable and distinct building blocks for medicinal chemistry. While they share the same core isoquinoline scaffold and a reactive chloro-substituent, the choice between the trifluoromethyl and trifluoromethoxy group at the 8-position offers a strategic tool for modulating key drug-like properties. The -OCF3 analog is predicted to be more lipophilic and potentially more metabolically stable, while also being slightly more reactive towards nucleophilic substitution. The synthesis of both compounds, though challenging, opens the door to the creation of diverse libraries of 8-substituted isoquinolines, enabling a deeper understanding of their structure-activity relationships and facilitating the discovery of novel therapeutic agents.

References

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. Available online: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available online: [Link]

-

Pomeranz–Fritsch reaction. Wikipedia. Available online: [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. Available online: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available online: [Link]

-

Bischler–Napieralski reaction. Grokipedia. Available online: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available online: [Link]

-

Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Books Gateway. Available online: [Link]

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available online: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. Available online: [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available online: [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available online: [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. Available online: [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Available online: [Link]

-

NMR Spectrum Prediction Service. CD ComputaBio. Available online: [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Semantic Scholar. Available online: [Link]

-

2-Bromo-1,3-bis(trifluoromethyl)benzene. PubChem. Available online: [Link]

-

Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes. ResearchGate. Available online: [Link]

- CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.

-

Computational NMR Prediction: A Microreview. Corin Wagen. Available online: [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available online: [Link]

-

Machine learning in computational NMR-aided structural elucidation. Frontiers. Available online: [Link]

-

Measured LogP values (23 °C) for derivatives 27–32, as well as the parent cyclobutanes (R=H).. ResearchGate. Available online: [Link]

-

LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. Available online: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available online: [Link]

-

Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. Available online: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available online: [Link]

-

Predicting NMR spectra by computational methods: structure revision of hexacyclinol. PubMed. Available online: [Link]

-

Reactivity of Quinoline. YouTube. Available online: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. CAS 19493-44-8: 1-Chloroisoquinoline | CymitQuimica [cymitquimica.com]

A Senior Application Scientist's Guide to Cryogenic Electron Microscopy (Cryo-EM) in Structure-Based Drug Design

Abstract

The paradigm of structure-based drug design (SBDD) has been fundamentally transformed by the "resolution revolution" in cryogenic electron microscopy (Cryo-EM).[1][2] This guide provides an in-depth methodological and application-focused overview for researchers, scientists, and drug development professionals. It moves beyond procedural descriptions to explain the causal logic behind critical experimental steps, from sample vitrification to high-resolution data processing. We explore the application of single-particle Cryo-EM in elucidating the structures of challenging drug targets, visualizing molecular interactions, and accelerating lead optimization. By integrating field-proven insights with detailed protocols and data validation strategies, this document serves as a technical resource for leveraging Cryo-EM to its full potential in the pharmaceutical pipeline.

Introduction: A New Era for Structural Biology in Drug Discovery

The central tenet of structure-based drug design is that knowledge of a drug target's three-dimensional structure can rationalize and accelerate the discovery of potent, selective therapeutics.[3] For decades, X-ray crystallography was the primary engine driving SBDD, providing atomic-level blueprints of proteins.[1][2] However, its prerequisite for well-ordered crystals presented a significant bottleneck, particularly for large, flexible macromolecular complexes and integral membrane proteins—classes that include many of the most valuable drug targets.[2][4][5]

The emergence of single-particle Cryo-EM as a robust, high-resolution technique has broken this impasse.[6][7] Cryo-EM allows for the study of macromolecules in a near-native, vitrified state, bypassing the need for crystallization.[1][8] This has unlocked structural insights into previously intractable targets like G protein-coupled receptors (GPCRs) and ion channels, which are central to modern pharmacology.[4][9][10][11] This guide details the methodology that underpins this transformative technology and its direct application to the challenges of modern drug discovery.

Part I: The Core Methodology of Single-Particle Cryo-EM

The journey from a purified protein solution to a high-resolution 3D map involves a meticulously controlled workflow. Each stage is designed to preserve the sample's native structure while maximizing the signal extracted from electron micrographs.[12]

Section 1.1: The Principle of Vitrification: Locking Molecules in Place

The foundational step in Cryo-EM is vitrification, a process of ultra-rapid cooling that traps the sample in a thin layer of amorphous, non-crystalline ice.[13][14]

-

Causality: The critical objective is to outpace the formation of crystalline ice. Ice crystals are the bane of cryo-biology; their lattice structure would physically destroy the delicate architecture of macromolecules. By plunging the sample into a cryogen like liquid ethane, the water molecules are "frozen" in their disordered, liquid-like state, preserving the protein's native conformation.[8][13][15]

Section 1.2: Detailed Protocol: Cryo-EM Grid Preparation

Achieving a grid with a uniform, thin layer of vitreous ice containing a high density of well-distributed particles is often the most challenging, trial-and-error phase of a project.[15][16]

Objective: To prepare a specimen grid suitable for high-resolution data collection.

Prerequisites:

-

A highly pure (>99%) and homogenous protein sample at an optimized concentration (typically 0.05 - 5 µM).[14][16]

-

A plunge-freezing apparatus (e.g., Vitrobot, Leica EM GP).

-

Cryo-EM grids (e.g., Quantifoil or C-flat holey carbon grids).[15]

-

Liquid ethane and liquid nitrogen.

Step-by-Step Methodology:

-

Grid Preparation: Glow-discharge the carbon side of the EM grid for 15-60 seconds. This process renders the surface hydrophilic, ensuring even spreading of the aqueous sample.[13]

-

Sample Application: In the controlled environment chamber of the plunge-freezer (set to >95% humidity to prevent evaporation), apply 3-4 µL of the purified protein sample to the glow-discharged grid.[13][17]

-

Blotting: Use filter paper to blot away excess liquid, leaving a film of solution mere nanometers thick stretched across the grid holes.[15][17] The blotting time is a critical parameter to optimize; too short, and the ice will be too thick, reducing contrast; too long, and the sample may be denatured at the air-water interface.[16][18]

-

Vitrification: Immediately after blotting, rapidly plunge the grid into liquid ethane, which is cooled by a surrounding bath of liquid nitrogen.[13][15][17]

-

Storage: Transfer the vitrified grid under liquid nitrogen into a grid box for storage until it is ready for imaging.[15]

Section 1.3: Data Acquisition: From Grid to Micrograph

Data is collected on a transmission electron microscope (TEM) equipped with a cryogenic sample holder and a direct electron detector (DED).[1]

-

Automated Imaging: Modern microscopes automate the process of identifying suitable grid squares and holes for imaging, collecting thousands of images over a 24-48 hour session.

-

Low-Dose Imaging: To minimize radiation damage to the sensitive biological sample, a "low-dose" strategy is employed. A low-magnification image is used to locate an area of interest, a slightly higher magnification image is used for focusing, and the final high-magnification image is recorded from an adjacent, unexposed area.[18]

-

Movie Mode: DEDs can record images as multi-frame "movies."[19] This is crucial because the high-energy electron beam induces movement in the specimen.[18][20] Recording a movie allows this beam-induced motion to be computationally corrected, sharpening the final image.[20][21]

Section 1.4: Image Processing and 3D Reconstruction

Raw movie frames are computationally processed to generate a high-resolution 3D density map. This workflow is a self-validating system, with multiple classification and selection steps to ensure only high-quality data contributes to the final result.[21][22]

Key Steps:

-

Preprocessing: Movies are motion-corrected to produce sharp images, and the contrast transfer function (CTF)—an optical artifact of the microscope—is estimated and corrected.[20][22]

-

Particle Picking: Automated algorithms identify the 2D projection images of the macromolecule ("particles") from the micrographs.[22]

-

2D Classification: The millions of picked particles are grouped into classes based on their orientation and structural integrity. This is a critical quality control step to remove images of ice contaminants, aggregates, or broken particles.[22][23]

-

3D Classification & Refinement: Particles from the best 2D classes are used to generate an initial 3D model, which is then refined. Multiple rounds of 3D classification can be used to separate particles belonging to different conformational states of the complex.[23] A final 3D auto-refinement produces the consensus density map.[23]

-

Post-processing: The map is sharpened to enhance detail, and the final resolution is estimated using the gold-standard Fourier Shell Correlation (FSC) method.[19]

Part II: Application in Structure-Based Drug Design

Cryo-EM is not merely an alternative to crystallography; it provides unique advantages for SBDD, particularly for complex and dynamic targets.[1][10][24]

Section 2.1: High-Resolution Structures of Challenging Drug Targets

Cryo-EM has revolutionized the study of membrane proteins, which constitute over 60% of known small-molecule drug targets.[4]

-

GPCRs and Ion Channels: These proteins are notoriously difficult to crystallize due to their flexibility and hydrophobic membrane-spanning regions. Cryo-EM has enabled a surge in the number of available structures for these target classes, often in complex with activating G-proteins or drug molecules, revealing the mechanistic details of their function.[4][9][10][11]

-

Large Complexes: The ability to solve structures of large, multi-subunit assemblies is another key strength. This is crucial for understanding the biology of targets like ribosomes or viral machinery and for designing drugs that disrupt their function.[8][10]

Section 2.2: Visualizing Drug-Target Interactions

At resolutions approaching 2.5 Å or better, Cryo-EM maps can clearly resolve the density of a bound small-molecule drug and its interactions with the target protein.[2][25] This is essential for:

-

Confirming Binding Mode: Directly visualizing how a compound sits in its binding pocket validates computational docking models and confirms the mechanism of action.

-

Rational Lead Optimization: Observing specific hydrogen bonds, hydrophobic interactions, and water-mediated contacts provides medicinal chemists with a precise roadmap for modifying a compound to improve its potency and selectivity.[3]

Section 2.3: Fragment-Based Screening and Lead Discovery

Fragment-based drug discovery (FBDD) identifies low-molecular-weight chemical fragments that bind weakly to the target, which are then optimized into potent leads.[26] Cryo-EM is emerging as a powerful tool for this approach.[27][28]

-

High-Throughput Structural Analysis: Cryo-EM can be used to solve the structures of a target protein soaked with multiple fragments, bypassing the need for individual crystallization of each complex.[1][27] This significantly increases the throughput of structural screening in an FBDD campaign.[27]

Part III: Methodological Considerations and Best Practices

Achieving high-resolution results and interpreting them correctly requires a rigorous approach to data quality and validation.

Section 3.1: Data Validation and Interpretation

A Cryo-EM map and the atomic model built into it are interpretations of the data and must be rigorously validated.[29]

-

Map-to-Model Fit: The fit of the atomic model to the experimental density map is a primary measure of quality. This is often assessed using Fourier Shell Correlation (FSC) between the model and the map, as well as real-space correlation coefficients.[19][30]

-

Model Geometry: The atomic model must adhere to known principles of protein stereochemistry. Tools like MolProbity are used to check for unlikely bond lengths, angles, and rotamers.[30]

-

Resolution Anisotropy: The resolution of a Cryo-EM map is often not uniform; flexible, peripheral regions may be at a lower resolution than a stable core.[31] It is crucial to consider the local resolution when interpreting the density, especially around the ligand binding site.[19][31]

Table 1: Comparison of Structural Biology Techniques for SBDD

| Feature | Cryo-Electron Microscopy (Cryo-EM) | X-Ray Crystallography | Nuclear Magnetic Resonance (NMR) |

| Sample Requirement | No crystals needed; requires ~0.1-1 mg | Requires well-diffracting crystals; often a major bottleneck | Requires soluble, stable protein; isotopic labeling needed |

| Size Limitation | Better for large complexes (>50 kDa); challenging for very small proteins | Can work for small proteins, but crystallization is difficult for large complexes | Generally limited to smaller, soluble proteins (<40 kDa) |

| Native State | Sample is in a near-native, hydrated state[1][10] | Crystal packing forces can introduce non-physiological conformations | Protein is in solution, providing dynamic information |

| Conformational Analysis | Can resolve multiple discrete conformations from a single sample[10][12] | Generally provides a single, static snapshot of the lowest-energy state in the crystal | Excellent for studying protein dynamics and flexibility in solution |

| Resolution | Routinely 2-4 Å; sub-2 Å is possible[19] | Routinely 1-3 Å; can achieve sub-1 Å atomic resolution | Provides structural restraints, not a direct "map"; resolution is defined differently |

| Throughput for SBDD | Moderate to high; amenable to screening[27] | High throughput once crystallization is established | Lower throughput; not typically used for primary screening |

Section 3.2: Limitations and Future Directions

While transformative, Cryo-EM is not without its challenges.

-

Resolution Limits: While constantly improving, achieving true atomic resolution (<1.5 Å) where individual atoms are visible remains challenging and is necessary for precisely visualizing features like water molecules and protonation states.[19]

-

Sample Preparation: The preparation of a high-quality vitrified grid remains a significant bottleneck.[16][18]

-

Small Proteins: The low signal-to-noise ratio for proteins smaller than ~50 kDa makes them very difficult to process.[1]

Conclusion

Single-particle Cryo-EM has fundamentally expanded the scope of structure-based drug design, providing unprecedented access to the architecture of the most challenging and therapeutically relevant macromolecular targets.[4][24] Its ability to capture proteins in their near-native state, resolve multiple conformations, and visualize drug-target interactions at near-atomic resolution offers a decisive advantage for modern drug discovery. By understanding the core methodology, embracing rigorous validation, and strategically applying the technique to key biological questions, research organizations can significantly accelerate the journey from target identification to clinical candidate.

References

-

Pintilie, G. (2021). Validation, analysis and annotation of cryo-EM structures. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

-

Practical Fragments (2020). Fragment screening in cells with cryo-EM. Practical Fragments Blog. Available at: [Link]

-

MyScope (n.d.). Cryo-Electron Microscopy - Vitrification. MyScope Outreach. Available at: [Link]

-

Singh, T., et al. (2025). Advances in cryo-electron microscopy (cryoEM) for structure-based drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

Afonine, P. V., et al. (2018). New tools for the analysis and validation of cryo-EM maps and atomic models. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

-

UW-Madison Cryo-EM Research Center (n.d.). Protocols. University of Wisconsin-Madison. Available at: [Link]

-

Kim, J., et al. (2024). Cryo-electron microscopy-based drug design. Frontiers in Molecular Biosciences. Available at: [Link]

-

Creative Biostructure (2025). Data Processing in Cryo-EM Single Particle Analysis. Creative Biostructure Blog. Available at: [Link]

-

Latorraca, N. R., et al. (2025). Biological Breakthroughs and Drug Discovery Revolution via Cryo-Electron Microscopy of Membrane Proteins. MDPI. Available at: [Link]

-

Subramanian, K., & Kulkarni, S. (2019). Single-Particle cryo-EM as a Pipeline for Obtaining Atomic Resolution Structures of Druggable Targets in Preclinical Structure-Based Drug Design. In: Recent Trends in Structure-Based Drug Discovery. Springer, Singapore. Available at: [Link]

-

Delmic (2023). How Cryo-Electron Microscopy Can Accelerate Drug Discovery. Delmic Blog. Available at: [Link]

-

Russo, C. J., & Passmore, L. A. (2016). Specimen preparation for high-resolution cryo-EM. Methods in Enzymology. Available at: [Link]

-

Topf, M., et al. (2022). Overview and applications of map and model validation tools in the CCP-EM software suite. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

-

Kour-Behbehani, H., & Penczek, P. A. (2021). Cryo-EM Map–Based Model Validation Using the False Discovery Rate Approach. Frontiers in Bioinformatics. Available at: [Link]

-

Zhang, Y., et al. (2023). Applications and prospects of cryo-EM in drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Lees, J. A., Dias, J. M., & Han, S. (2021). Applications of Cryo-EM in small molecule and biologics drug design. Biochemical Society Transactions. Available at: [Link]

-

Bitesize Bio (2024). Cryo-EM Sample Prep: 5 Crucial Considerations. Bitesize Bio. Available at: [Link]

-

Renaud, J. P., et al. (2021). Cryo-EM as a powerful tool for drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Danev, R., & Baumeister, W. (2020). Cryo-electron microscopy in drug development. Atlas of Science. Available at: [Link]

-

Joseph, A. P., et al. (2020). Comparing Cryo-EM Reconstructions and Validating Atomic Model Fit Using Difference Maps. Journal of Chemical Information and Modeling. Available at: [Link]

-

STAR TREC (n.d.). Cryo EM: Data Processing. STAR TREC. Available at: [Link]

-

Wu, M., & Su, M. (2023). Prospects and Limitations of High-Resolution Single-Particle Cryo-Electron Microscopy. Annual Review of Biophysics. Available at: [Link]

-

Lees, J. A., Dias, J. M., & Han, S. (2021). Applications of Cryo-EM in small molecule and biologics drug design. Biochemical Society Transactions. Available at: [Link]

-

Oeffner, R., et al. (2024). A Joint X-ray/cryo-EM platform for fragment-based drug discovery. Acta Crystallographica Section A. Available at: [Link]

-

Monash University (n.d.). Application of cryo-EM to understanding of GPCR structure, function and drug discovery. Monash University. Available at: [Link]

-

Subramanian, K., & Kulkarni, S. (2019). Single-Particle cryo-EM as a Pipeline for Obtaining Atomic Resolution Structures of Druggable Targets in Preclinical Structure-Based Drug Design. Springer Professional. Available at: [Link]

-

SPT Labtech (2020). Sample Prep Series Part 1: Preparing your sample for vitrification. SPT Labtech Blog. Available at: [Link]

-

Teodorescu-Draghicescu, S., et al. (2019). Applications of cryo-EM in structure-based drug design. ResearchGate. Available at: [Link]

-

Herzik, M. A., et al. (2019). Surpassing the physical Nyquist limit to produce super-resolution cryo-EM reconstructions. eLife. Available at: [Link]

-

Henderson, R. (2021). Current limitations to high-resolution structure determination by single-particle cryoEM. Quarterly Reviews of Biophysics. Available at: [Link]

-

Technology Networks (2024). Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications. Technology Networks. Available at: [Link]

-

Wu, M., & Su, M. (2023). Prospects and Limitations of High-Resolution Single-Particle Cryo-Electron Microscopy. Semantic Scholar. Available at: [Link]

-

Saur, M., et al. (2020). Fragment-based drug discovery using cryo-EM. Drug Discovery Today. Available at: [Link]

-

Tan, D. (n.d.). Single-Particle cryo-EM Image Processing. Stony Brook University. Available at: [Link]

-

Scheres, S. H. W. (2016). Processing of Structurally Heterogeneous Cryo-EM Data in RELION. Methods in Enzymology. Available at: [Link]

-

Grant, T., & Grigorieff, N. (n.d.). cisTEM Tutorial. cisTEM. Available at: [Link]

Sources

- 1. Frontiers | Cryo-electron microscopy-based drug design [frontiersin.org]

- 2. Single-Particle cryo-EM as a Pipeline for Obtaining Atomic Resolution Structures of Druggable Targets in Preclinical Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications and prospects of cryo-EM in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Applications of Cryo-EM in small molecule and biologics drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical Fragments: Fragment screening in cells with cryo-EM [practicalfragments.blogspot.com]

- 7. annualreviews.org [annualreviews.org]

- 8. JEOL USA blog | What is Single-Particle Cryo-EM? [jeolusa.com]

- 9. mdpi.com [mdpi.com]

- 10. Cryo-EM as a powerful tool for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atlasofscience.org [atlasofscience.org]

- 12. blog.delmic.com [blog.delmic.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. sptlabtech.com [sptlabtech.com]

- 15. MyScope [myscope.training]

- 16. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cryoem.wisc.edu [cryoem.wisc.edu]

- 18. Current limitations to high-resolution structure determination by single-particle cryoEM | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 19. Validation, analysis and annotation of cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. bnl.gov [bnl.gov]

- 22. frederick.cancer.gov [frederick.cancer.gov]

- 23. joachimfranklab.org [joachimfranklab.org]

- 24. tandfonline.com [tandfonline.com]

- 25. Single-Particle cryo-EM as a Pipeline for Obtaining Atomic Resolution Structures of Druggable Targets in Preclinical Structure-Based Drug Design | springerprofessional.de [springerprofessional.de]

- 26. journals.iucr.org [journals.iucr.org]

- 27. Fragment Based Drug Discovery- Cryo EM - Membrane Protein [thermofisher.com]

- 28. Fragment-based drug discovery using cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. journals.iucr.org [journals.iucr.org]

- 30. Overview and applications of map and model validation tools in the CCP-EM software suite - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00103A [pubs.rsc.org]

- 31. Frontiers | Cryo-EM Map–Based Model Validation Using the False Discovery Rate Approach [frontiersin.org]

Technical Guide: Nucleophilic Substitution Reactions of 1-Chloroisoquinolines

Executive Summary

1-Chloroisoquinoline represents a critical scaffold in modern drug discovery, serving as a gateway to functionalized isoquinolines found in kinase inhibitors, alkaloids, and bioactive heterocycles. Unlike its carbocyclic analog (1-chloronaphthalene), the presence of the ring nitrogen at the 2-position renders the C1-chlorine highly susceptible to Nucleophilic Aromatic Substitution (

This guide provides a rigorous technical analysis of the

Mechanistic Principles & Regioselectivity

The Activation of C1

The reactivity of 1-chloroisoquinoline is governed by the electron-withdrawing nature of the adjacent nitrogen atom (

-

C1 Attack: Attack at C1 generates a Meisenheimer complex where the negative charge can be delocalized directly onto the electronegative nitrogen atom. This is a highly stable resonance contributor, significantly lowering the activation energy (

). -

C3/C4 Attack: Attack at these positions results in intermediates where the negative charge is delocalized over carbon atoms, which is far less favorable. Consequently, C1 is orders of magnitude more reactive than C3 or C4.

Acid Catalysis

For weak nucleophiles (e.g., anilines, weak alcohols), acid catalysis is often employed. Protonation of the ring nitrogen (

Visualizing the Mechanism

The following diagram illustrates the resonance stabilization difference that dictates the exclusive C1 reactivity.

Figure 1: Reaction coordinate pathway for the

Reaction Optimization: Variables & Data

Success in substituting the C1-chlorine depends heavily on solvent choice and temperature. The following data summarizes standard conditions for different nucleophile classes.

Solvent Effects

Polar aprotic solvents are generally preferred for

| Variable | Recommended Condition | Rationale |

| Solvent (Standard) | DMF, DMSO, NMP | High dielectric constant; enhances nucleophilicity of anions. |

| Solvent (Alternative) | Ethanol, Isopropanol | Used for alkoxide reactions or acid-catalyzed aminolysis (solvolysis). |

| Temperature | 80°C – 120°C | Thermal energy required to overcome aromaticity loss in TS1. |

| Base | Neutralizes the HCl byproduct to drive equilibrium forward. |

Nucleophile Reactivity Profile

| Nucleophile Class | Example | Conditions | Typical Yield |

| Primary Amines | Benzylamine, Aniline | Ethanol (reflux) or DMF (100°C) | 85-95% |

| Secondary Amines | Morpholine, Piperidine | Neat (100°C) or DMF/K2CO3 | 80-90% |

| Alkoxides | NaOMe, NaOEt | Corresponding Alcohol (Reflux) | >90% |

| Thiols | Thiophenol | DMF/K2CO3 (80°C) | 85-90% |

Experimental Protocols

The following protocols are designed to be self-validating. The completion of the reaction is indicated by the disappearance of the starting material spot on TLC (typically

Protocol A: Synthesis of 1-Chloroisoquinoline (Precursor)

For researchers needing to synthesize the starting material from Isoquinoline-N-oxide.

Reagents: Isoquinoline-N-oxide (20.0 g), Phosphorus Oxychloride (

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

). -

Addition: Place Isoquinoline-N-oxide in the flask. Cool to 0°C in an ice bath. Add

dropwise (Caution: Exothermic).[1] -

Reaction: Remove ice bath and heat the mixture to 105°C (Reflux) overnight (approx. 12-16 hours).

-

Workup: Distill off excess

under reduced pressure. Pour the residue slowly onto crushed ice (Caution: Violent hydrolysis). -

Extraction: Neutralize with saturated

and extract with Dichloromethane (DCM) ( -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Ethyl Acetate/Petroleum Ether) to yield 1-chloroisoquinoline (approx. 85% yield) [1][2].

Protocol B: Nucleophilic Substitution with Benzylamine ( )

Standard protocol for C-N bond formation.

Reagents: 1-Chloroisoquinoline (1.0 equiv), Benzylamine (1.2 equiv), Triethylamine (1.5 equiv), Ethanol (0.5 M concentration).

-

Setup: Charge a reaction vial with 1-chloroisoquinoline (163 mg, 1.0 mmol) and absolute ethanol (2.0 mL).

-

Addition: Add Benzylamine (131

L, 1.2 mmol) and Triethylamine (210 -

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). Starting material (UV active) should disappear.

-

-

Workup: Cool to room temperature. Volatiles can be removed in vacuo.

-

Isolation: Dissolve residue in EtOAc (20 mL), wash with water (

mL) and Brine. Dry over -

Purification: If necessary, recrystallize from Ethanol/Hexane or flash chromatography.

-

Expected Product:

-benzylisoquinolin-1-amine.

-

Protocol C: Etherification with Sodium Methoxide

Standard protocol for C-O bond formation.

Reagents: 1-Chloroisoquinoline (1.0 equiv), Sodium Methoxide (NaOMe, 1.5 equiv), Methanol (anhydrous).

-

Setup: Dissolve 1-chloroisoquinoline (1.0 mmol) in anhydrous Methanol (3 mL).

-

Addition: Add solid NaOMe (1.5 mmol) in one portion.

-

Reaction: Reflux at 65°C for 2–4 hours.

-

Quench: Cool and quench with water (5 mL).

-

Extraction: Extract with DCM, dry, and concentrate.

-

Note: This reaction is typically faster than amination due to the strength of the alkoxide nucleophile [3].

-

Strategic Decision Framework

Use the following logic flow to determine the optimal synthetic route for your specific 1-chloroisoquinoline functionalization.

Figure 2: Strategic decision tree for functionalizing 1-chloroisoquinolines.

Safety & Handling

-

1-Chloroisoquinoline: Irritant. Avoid contact with skin and eyes.

-

Phosphorus Oxychloride (

): Highly corrosive and water-reactive. Releases HCl gas upon hydrolysis. Always quench in a fume hood with proper PPE. -

Reaction Vials: Do not seal reaction vessels tightly when heating unless using designed pressure tubes, as gas evolution or solvent expansion can cause rupture.

References

-

ChemicalBook. 1-Chloroisoquinoline Synthesis and Properties. Retrieved from .

-

GuideChem. Application and Preparation of 1-Chloroisoquinoline. Retrieved from .

-

ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. Retrieved from .

-

Organic Chemistry Portal.

) Mechanism. Retrieved from . -

BenchChem. Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde (Analogous Conditions). Retrieved from .

Sources

A Technical Guide to the Strategic Use of 1-Chloro-8-(trifluoromethoxy)isoquinoline as a Novel Scaffold for Kinase Inhibitor Development

Executive Summary

The relentless pursuit of novel cancer therapeutics is increasingly focused on the development of selective and potent protein kinase inhibitors. While significant progress has been made, challenges such as acquired resistance and off-target toxicity necessitate the exploration of new chemical matter. This guide introduces the 1-chloro-8-(trifluoromethoxy)isoquinoline scaffold as a promising, yet underexplored, foundation for the next generation of kinase inhibitors. The isoquinoline core is a well-established "privileged" structure in medicinal chemistry, forming the basis of numerous bioactive compounds.[1][2] The strategic placement of a reactive 1-chloro group provides a versatile synthetic handle for rapid library generation, while the 8-trifluoromethoxy moiety offers a powerful tool for modulating physicochemical properties to enhance drug-like characteristics such as metabolic stability and cell permeability.[3][4] This document provides a comprehensive framework for researchers, chemists, and drug development professionals to leverage this scaffold, outlining a plausible synthetic strategy, a robust drug discovery workflow, and detailed experimental protocols for hit identification, lead optimization, and preclinical validation.

Chapter 1: The Rationale for a Novel Scaffold: Combining Privileged Structure with Strategic Functionality

The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets in oncology.[5] However, the high degree of structural similarity in the ATP-binding site across the kinome makes achieving inhibitor selectivity a formidable challenge.[5][6] The development of inhibitors based on novel scaffolds is a key strategy to overcome these hurdles, offering new binding modes and opportunities to exploit unique structural features of target kinases.

The Isoquinoline Core: A Privileged Pharmacophore

The isoquinoline ring system is a bicyclic aromatic heterocycle that is a cornerstone of many natural products and synthetic pharmaceuticals.[1][7] Its rigid structure provides a well-defined vector for substituent placement, while the nitrogen atom can act as a hydrogen bond acceptor, a common interaction in kinase active sites. Its prevalence in approved drugs underscores its favorable toxicological and pharmacokinetic profiles, making it an ideal starting point for inhibitor design.[2][8]

The 1-Chloro Group: A Gateway to Chemical Diversity

The chlorine atom at the 1-position of the isoquinoline ring is not merely a substituent; it is a strategic linchpin for chemical synthesis. As a leaving group, it is highly amenable to a wide range of nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This reactivity allows for the systematic and efficient introduction of a vast array of chemical moieties, enabling the rapid exploration of the chemical space around the scaffold to identify fragments that confer potency and selectivity for a given kinase target.

The 8-Trifluoromethoxy Group: A Physicochemical Modulator

The trifluoromethoxy (-OCF₃) group is a powerful bioisostere of other functionalities like the methoxy or methyl group, but with profoundly different electronic and physical properties. Its inclusion in a drug candidate can offer several distinct advantages:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a compound.[4]

-

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can enhance membrane permeability and improve oral bioavailability.[4]

-

Modulated Basicity: The strong electron-withdrawing nature of the group lowers the pKa of the isoquinoline nitrogen, which can prevent unwanted off-target interactions and alter the compound's solubility and transport characteristics.[9]

By combining these three elements, the 1-chloro-8-(trifluoromethoxy)isoquinoline scaffold emerges as a highly attractive starting point for a modern, scaffold-based drug discovery campaign.[10]

Chapter 2: Synthesis and Chemical Properties of the Scaffold

A robust and scalable synthesis of the core scaffold is the first critical step in any discovery program. While no specific synthesis for 1-chloro-8-(trifluoromethoxy)isoquinoline is prominently documented, a plausible and logical route can be constructed based on established organometallic and heterocyclic chemistry principles.[11][12]

Proposed Synthetic Pathway

The proposed synthesis begins with a commercially available substituted aniline and proceeds through a multi-step sequence to construct the final scaffold. The causality behind this proposed route is to install the key trifluoromethoxy group early and build the heterocyclic ring in a controlled manner before the final, crucial chlorination step.

Caption: Proposed synthetic workflow for 1-chloro-8-(trifluoromethoxy)isoquinoline.

Hypothetical Experimental Protocol (Key Steps)

Step 5: N-Oxidation of 8-(Trifluoromethoxy)isoquinoline

-

Dissolve 8-(trifluoromethoxy)isoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which may be used directly in the next step.[11]

Step 6: Chlorination of 8-(Trifluoromethoxy)isoquinoline N-oxide

-